An In-depth Technical Guide to (R)-cyclopropyl(phenyl)methanamine hydrochloride: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to (R)-cyclopropyl(phenyl)methanamine hydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropylamine Moiety
(R)-cyclopropyl(phenyl)methanamine hydrochloride (CAS Number: 1416450-04-8) is a chiral building block of significant interest in contemporary medicinal chemistry. Its structure, featuring a rigid cyclopropyl group attached to a benzylic amine, offers a unique combination of physicochemical properties that are highly advantageous for the design of novel therapeutics. The incorporation of the cyclopropylamine motif can profoundly influence a drug candidate's pharmacological profile by restricting conformational flexibility, which can lead to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclopropane ring often confers resistance to metabolic degradation, thereby improving the pharmacokinetic properties of the parent molecule, such as a longer half-life and increased bioavailability. These attributes have positioned cyclopropylamine derivatives as crucial components in the development of agents targeting a range of diseases, most notably in oncology and central nervous system (CNS) disorders.
Physicochemical and Structural Properties
A comprehensive understanding of the fundamental properties of (R)-cyclopropyl(phenyl)methanamine hydrochloride is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1416450-04-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄ClN | [2] |
| Molecular Weight | 183.68 g/mol | [2] |
| IUPAC Name | (R)-cyclopropyl(phenyl)methanamine;hydrochloride | [2] |
| Canonical SMILES | C1CC1N.Cl | [2] |
| Purity | Typically ≥95-97% | [1][3] |
| Physical Form | Solid/Powder | |
| Storage | Store long-term in a cool, dry place. | [3] |
Spectroscopic Characterization
Although specific spectra for (R)-cyclopropyl(phenyl)methanamine hydrochloride are not widely published, data for the closely related racemic free base, cyclopropyl(phenyl)methanamine (CAS 23459-38-3), and the precursor, cyclopropyl phenyl ketone, are available and provide a basis for structural verification.[8][9][10][11][12]
Expected ¹H NMR Spectral Features (based on related structures):
-
Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.2-7.5 ppm.
-
Benzylic Proton (CH-N): A multiplet, the chemical shift of which would be downfield due to the adjacent nitrogen and phenyl ring.
-
Cyclopropyl Methine Proton (CH-C₃H₄): A multiplet, shifted upfield compared to the benzylic proton.
-
Cyclopropyl Methylene Protons (CH₂): Complex multiplets in the upfield region (typically δ 0.3-1.5 ppm), characteristic of the strained ring system.
-
Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
Expected ¹³C NMR Spectral Features (based on related structures):
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 125-145 ppm).
-
Benzylic Carbon (C-N): A signal in the range of δ 50-65 ppm.
-
Cyclopropyl Methine Carbon (C-C₃H₄): A signal in the range of δ 15-25 ppm.
-
Cyclopropyl Methylene Carbons (CH₂): Signals in the upfield region (typically δ 3-15 ppm).
Asymmetric Synthesis and Purification: A Methodological Overview
The synthesis of enantiomerically pure (R)-cyclopropyl(phenyl)methanamine hydrochloride is a critical process, as the biological activity of chiral molecules often resides in a single enantiomer. A common and effective strategy involves the asymmetric reduction of a prochiral precursor, followed by purification.
Conceptual Synthetic Pathway
A logical and widely employed route for the synthesis of chiral amines is the asymmetric reduction of a corresponding ketimine. This process establishes the stereocenter with high fidelity.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: Asymmetric Reduction of a Prochiral Imine (Illustrative)
While a specific protocol for the title compound is not publicly detailed, the following represents a standard, field-proven methodology for the asymmetric reduction of N-aryl imines, which can be adapted for the synthesis of (R)-cyclopropyl(phenyl)methanamine.
Step 1: Imine Formation
-
To a solution of cyclopropyl phenyl ketone (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene, methanol), add a source of ammonia or an appropriate amine under an inert atmosphere.
-
The reaction may require a dehydrating agent or azeotropic removal of water to drive the equilibrium towards the imine product.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Isolate the crude cyclopropyl phenyl ketimine by removal of the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-rated reaction vessel with a chiral catalyst system. A common system consists of a rhodium or iridium precursor and a chiral phosphine ligand (e.g., a BINAP derivative).
-
Add an anhydrous, degassed solvent (e.g., methanol, dichloromethane) and stir to form the active catalyst.
-
Add the crude cyclopropyl phenyl ketimine to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction at a controlled temperature (e.g., room temperature) and monitor for hydrogen uptake.
-
Upon completion, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
The crude product, (R)-cyclopropyl(phenyl)methanamine, is obtained after removal of the solvent.
Step 3: Purification and Salt Formation
-
The crude amine can be purified by column chromatography on silica gel.
-
To form the hydrochloride salt, dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield (R)-cyclopropyl(phenyl)methanamine hydrochloride.
Causality in Experimental Choices:
-
Chiral Catalyst: The choice of the chiral ligand is paramount as it dictates the stereochemical outcome of the reduction, leading to the desired (R)-enantiomer with high enantiomeric excess.
-
Hydrogen Pressure: Higher pressures can increase the reaction rate and may improve enantioselectivity by favoring the desired hydrogenation pathway over potential side reactions.
-
Solvent: The solvent must be anhydrous and degassed to prevent catalyst deactivation and ensure reproducibility.
Key Applications in Drug Discovery
The (R)-cyclopropyl(phenyl)methanamine scaffold is a privileged structure, particularly in the design of inhibitors for epigenetic targets and agents for central nervous system disorders.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[13] The overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target.[14]
The phenylcyclopropylamine scaffold, found in the well-known monoamine oxidase inhibitor tranylcypromine, has been identified as a potent mechanism-based inactivator of LSD1.[15] (R)-cyclopropyl(phenyl)methanamine serves as a key building block for the synthesis of more potent and selective LSD1 inhibitors. The mechanism involves the formation of a covalent adduct between the inhibitor and the FAD cofactor of LSD1, leading to irreversible inhibition of the enzyme.[13][15] This covalent modification prevents LSD1 from carrying out its demethylase activity, which can lead to the re-expression of silenced tumor suppressor genes in cancer cells.
Caption: Simplified pathway of LSD1 inhibition by phenylcyclopropylamine-based compounds.
Central Nervous System (CNS) Drug Design
The structural features of (R)-cyclopropyl(phenyl)methanamine hydrochloride also make it an attractive scaffold for the development of CNS-active agents.[16] The lipophilicity imparted by the phenyl ring, combined with the presence of a basic amine, aligns with the physicochemical properties often required for blood-brain barrier penetration.[17] The rigid cyclopropyl group can help to optimize the conformation of the molecule for binding to specific CNS targets, such as G protein-coupled receptors (GPCRs) and neurotransmitter transporters. This can lead to the development of novel treatments for a variety of CNS disorders, including depression, schizophrenia, and Parkinson's disease.[16]
Safety and Handling
(R)-cyclopropyl(phenyl)methanamine hydrochloride should be handled by technically qualified personnel in a well-ventilated area.[3] It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated or if ventilation is inadequate.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust.
-
Ensure adequate ventilation.
Conclusion
(R)-cyclopropyl(phenyl)methanamine hydrochloride is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its unique structural and physicochemical properties, particularly the presence of the metabolically robust and conformationally rigid cyclopropyl group, make it a privileged scaffold for the design of potent and selective inhibitors of key enzymes like LSD1 and for the development of novel CNS-targeted therapeutics. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists aiming to leverage its potential in the creation of next-generation medicines.
References
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494–6503. [Link]
-
Ogasawara, D., Suzuki, T., & Yokoyama, S. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 809–816. [Link]
-
Wang, S., Chen, H., & Cheng, J. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 101, 129654. [Link]
-
Vianello, P., D'Anello, M., & Sartori, L. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 543–551. [Link]
-
PubChem. (n.d.). (R)-cyclopropyl(phenyl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Tobe, M., et al. (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry, 64(7), 3780-3793. [Link]
-
Liu, Y., et al. (2021). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11458-11475. [Link]
-
(S)-Cyclopropyl(phenyl)methanamine hydrochloride, CAS No. 844570-80-0. (n.d.). iChemical. Retrieved January 4, 2026, from [Link]
-
(R)-cyclopropyl(phenyl)methanamine. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Padmashali, B., et al. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 7(5), 1335-1343. [Link]
-
Specific rotation. (2023, December 29). In Wikipedia. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449. [Link]
-
3.6: Optical Activity. (2023, October 22). Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
-
(R)-Cyclopropyl(phenyl)methanamine hydrochloride. (n.d.). Jingming Chemical Co., Ltd. Retrieved January 4, 2026, from [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]
-
Tay, G. E., et al. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Magnetic Resonance in Chemistry, 56(10), 963-968. [Link]
-
Mokrosz, J. L., et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 328(7-8), 604-608. [Link]
-
1-(cyclopropylmethyl)-4-phenylpiperazine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]
-
(R)-Cyclopropyl(phenyl)methanamine hydrochloride, CasNo 1416450-04-8. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
Sources
- 1. (R)-Cyclopropyl(phenyl)methanamine,hydrochloride | 1416450-04-8 [sigmaaldrich.com]
- 2. (R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1416450-04-8 (R)-Cyclopropyl(phenyl)methanamine hydrochloride AKSci W9898 [aksci.com]
- 4. (R)-Cyclopropyl(phenyl)methanamine hydrochloride,(CAS# 1416450-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cyclopropyl(phenyl)methanamine(23459-38-3) 1H NMR spectrum [chemicalbook.com]
- 9. cyclopropyl(phenyl)methanamine | 23459-38-3 [chemicalbook.com]
- 10. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 23459-38-3: 1-cyclopropyl-1-phenylmethanamine [cymitquimica.com]
- 12. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR [m.chemicalbook.com]
- 13. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
